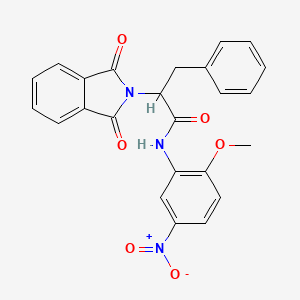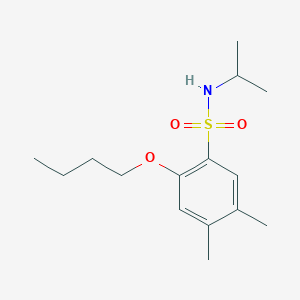![molecular formula C17H19NO B5140129 N-[2-(allyloxy)benzyl]-3-methylaniline](/img/structure/B5140129.png)
N-[2-(allyloxy)benzyl]-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)benzyl]-3-methylaniline, also known as ABMA, is an organic compound that has been widely used in scientific research due to its unique chemical properties. ABMA is a derivative of benzylamine and has a molecular formula of C17H19NO.
Applications De Recherche Scientifique
N-[2-(allyloxy)benzyl]-3-methylaniline has been extensively used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. N-[2-(allyloxy)benzyl]-3-methylaniline is a versatile intermediate that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and organic materials. N-[2-(allyloxy)benzyl]-3-methylaniline has also been used as a starting material for the synthesis of novel fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of N-[2-(allyloxy)benzyl]-3-methylaniline is not well understood, but it is believed to act as an inhibitor of enzymes that are involved in various biochemical pathways. N-[2-(allyloxy)benzyl]-3-methylaniline has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamine neurotransmitters such as dopamine and serotonin. N-[2-(allyloxy)benzyl]-3-methylaniline has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that catalyzes the hydrolysis of acetylcholine, a neurotransmitter that is involved in muscle contraction and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(allyloxy)benzyl]-3-methylaniline are dependent on its concentration and the specific enzyme that it inhibits. At low concentrations, N-[2-(allyloxy)benzyl]-3-methylaniline has been shown to have neuroprotective effects by inhibiting the activity of MAO and preventing the degradation of dopamine and serotonin. At higher concentrations, N-[2-(allyloxy)benzyl]-3-methylaniline has been shown to be toxic to cells by inhibiting the activity of AChE and causing the accumulation of acetylcholine, which can lead to muscle paralysis and respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(allyloxy)benzyl]-3-methylaniline in lab experiments is its versatility as an intermediate for the synthesis of various compounds. N-[2-(allyloxy)benzyl]-3-methylaniline is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N-[2-(allyloxy)benzyl]-3-methylaniline is its potential toxicity at high concentrations, which can complicate experimental results and require careful handling.
Orientations Futures
There are several future directions for the use of N-[2-(allyloxy)benzyl]-3-methylaniline in scientific research. One area of interest is the synthesis of novel fluorescent dyes and sensors using N-[2-(allyloxy)benzyl]-3-methylaniline as a starting material. Another area of interest is the development of N-[2-(allyloxy)benzyl]-3-methylaniline-based inhibitors for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to elucidate the mechanism of action of N-[2-(allyloxy)benzyl]-3-methylaniline and its potential applications in other areas of chemistry and biology.
Conclusion
In conclusion, N-[2-(allyloxy)benzyl]-3-methylaniline is a versatile and widely used organic compound in scientific research. Its unique chemical properties make it a valuable intermediate for the synthesis of various compounds, and its potential neuroprotective effects make it an attractive candidate for the development of new therapeutics. However, its potential toxicity at high concentrations highlights the importance of careful handling and further research to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
N-[2-(allyloxy)benzyl]-3-methylaniline can be synthesized by the reaction of 2-(allyloxy)benzyl chloride with 3-methylaniline in the presence of a base such as sodium hydroxide. The reaction yields N-[2-(allyloxy)benzyl]-3-methylaniline as a white solid with a melting point of 75-77°C. The purity of N-[2-(allyloxy)benzyl]-3-methylaniline can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-11-19-17-10-5-4-8-15(17)13-18-16-9-6-7-14(2)12-16/h3-10,12,18H,1,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVJPEWCWPCMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)
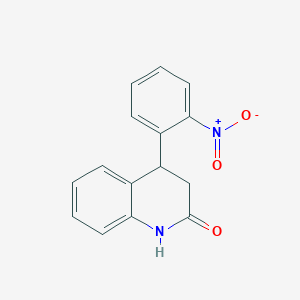
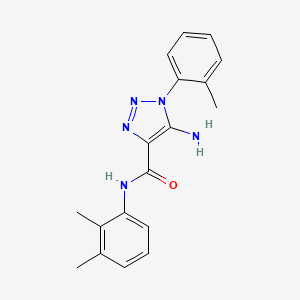
![5,12-di-1-naphthyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5140094.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5140108.png)


![2-({5-[(4-methylphenyl)thio]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5140137.png)
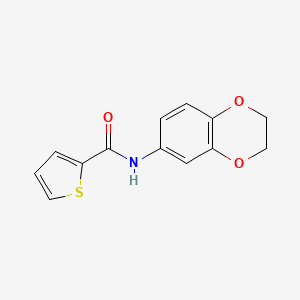
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)
